Technique Innovation & Translatability
Specifications & Pricing

Smolecule

Chemical and Biochemical Profile of Diaplasinin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Diaplasinin

CAS No.: 481631-45-2
Cat. No.: S538532

Get Quote

The table below summarizes the core identifying and activity data available for Diaplasinin.

Property

Description / Value

Chemical Names

CAS Number

Molecular Formula

Molecular Weight

Biological Target

Reported ICso vs PAI-1

Reported ICso (tPA rescue)

Reported ICso (uPA rescue)

Apparent Ky

Primary Stated Activity

Diaplasinin, PAI-749, PAI749 [1] [2]

481631-45-2 [1] [2]

Cs2H31Ns0 [1] [2]

501.62 g/mol [1] [2]

Plasminogen Activator Inhibitor-1 (PAI-1) [1] [2]

295 nM [1]

157 nM [1] [2]

87 nM [1] [2]

254 nM (measured via fluorescence quenching) [1] [2]

Antithrombotic efficacy [1] [2]
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Proposed Workflow for PAI-1 Inhibitor Profiling

Since a direct protocol for Diaplasinin is unavailable, the following diagram and table outline a general

experimental strategy for characterizing a PAI-1 inhibitor. This workflow integrates the known activities of

Diaplasinin and methodologies from related research [3].

Start: PAI-1 Inhibitor Profiling
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The corresponding experimental protocols for the workflow above are detailed below.

Stage Protocol Description Key Parameters & Measurements

| In Vitro Characterization | ICso Determination: Use a chromogenic assay where PAI-1 inhibits tPA/uPA,

and residual protease activity is measured with a substrate like CH3SO,-d-HHT-Gly-Arg-pNA [3].

Binding Affinity: Determine the dissociation constant (K4) using Surface Plasmon Resonance (SPR) or by

monitoring fluorescence quenching of fluorophore-tagged PAI-1 [1] [3] [2]. | - ICso value against PAI-1.

¢ ICso for rescuing tPA and uPA activity.

e Apparent Ky and binding stoichiometry.

e Selectivity over related serpins. | | Mechanism of Action | Investigate if the compound stabilizes an
inactive (e.g., latent) form of PAI-1 using techniques like Isothermal Titration Calorimetry (ITC) and X-
ray crystallography, as demonstrated for other PAI-1 inhibitors [3]. | - Affinity for active vs. latent PAI-1.

e Structural data on binding site.<br- Effect on PAI-1's latency transition rate. | | Functional Assays |
Plasma Clot Lysis Assay: Monitor the lysis of blood clots in human plasma. The compound's
efficacy is measured by a shortened lysis time or lower ICso in this physiologically relevant system [3].

Stability in Complex: Assess inhibitory activity in the presence of Vitronectin (VN), the physiological

stabilizer of PAI-1 [3]. | - ICso in plasma-based assay.

e Potency against both free and VN-bound PAI-1. | | Optimization & Profiling | Protocol
Optimization: As highlighted in general drug development principles, use a multidisciplinary review to
balance scientific validity with operational feasibility early in the protocol design to avoid costly
amendments later [4].

Solubility & Formulation: Determine solubility in standard solvents like DMSO and physiological buffers

for in vitro and ex vivo studies [1] [2]. | - Scientifically robust and operationally feasible assay protocols.

e Solubility profile (e.g., 2100 mg/mL in DMSO).
e Stability in solution. |

Key Considerations for Protocol Development
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When developing and optimizing protocols for Diaplasinin, consider the following points derived from

general best practices and insights from PAI-1 research:

e Context is Critical: Be aware that the inhibitory profile and mechanism may differ significantly
between free PAI-1 and PAI-1 in complex with vitronectin [3]. Your experimental system should reflect
the biological context relevant to your research question (e.g., cardiovascular vs. cancer).

¢ Leverage Modern Tools: Consider using advanced Al-assisted protocol design tools to predict
potential design flaws and the impact of complex requirements early in the process [4].

e Addressing Challenges: The development of oral PAI-1 inhibitors has been challenging, in part due
to the plasticity of the target. Detailed mechanistic and structural studies, as performed for other
inhibitors, are crucial for rational optimization [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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